![molecular formula C8H12O2 B1262376 (E,E)-7-hydroxy-6-methylhepta-3,5-dienal](/img/structure/B1262376.png)
(E,E)-7-hydroxy-6-methylhepta-3,5-dienal
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Overview
Description
(E,E)-7-hydroxy-6-methylhepta-3,5-dienal is a heptadienal.
Scientific Research Applications
Chemical Decomposition and Formation
(E,E)-7-hydroxy-6-methylhepta-3,5-dienal, as part of the alpha,beta-unsaturated aldehydes group, undergoes water-mediated oxidative decomposition. Research by Grein et al. (1993) explored the decomposition of similar aldehydes, noting the formation of various hydroxy aldehydes and acids as degradation products, highlighting the complex transformations these compounds can undergo under specific conditions (Grein et al., 1993).
Catalytic Reactions
In the field of organometallic chemistry, compounds similar to (E,E)-7-hydroxy-6-methylhepta-3,5-dienal are used in catalytic processes. Hoover et al. (2004) demonstrated the catalytic intramolecular hydroamination of aminoallenes, a reaction pertinent to complex molecule synthesis, where compounds like 6-methylhepta-4,5-dienylamine were transformed under catalytic conditions (Hoover et al., 2004).
Natural Product Synthesis and Biological Properties
(E,E)-7-hydroxy-6-methylhepta-3,5-dienal is structurally related to diarylheptanoids, a class of compounds with notable biological properties. Tao et al. (2008) isolated similar compounds from Zingiber officinale (ginger), which displayed strong antioxidant properties and cytoprotective actions (Tao et al., 2008).
Biosynthesis and Natural Occurrence
Jones et al. (1977) analyzed the defensive secretions of certain arachnids, identifying various aldehydes and alcohols, including compounds closely related to (E,E)-7-hydroxy-6-methylhepta-3,5-dienal. This research provides insight into the biosynthetic pathways and natural occurrence of these compounds in different organisms (Jones et al., 1977).
Industrial Synthesis and Applications
Chen et al. (2012) researched the one-step, non-catalytic intramolecular redox reactions of conjugated all E-dienals, similar to (E,E)-7-hydroxy-6-methylhepta-3,5-dienal, in subcritical water. This study is significant for industrial applications, demonstrating efficient synthesis methods for complex organic compounds (Chen et al., 2012).
properties
Product Name |
(E,E)-7-hydroxy-6-methylhepta-3,5-dienal |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3E,5E)-7-hydroxy-6-methylhepta-3,5-dienal |
InChI |
InChI=1S/C8H12O2/c1-8(7-10)5-3-2-4-6-9/h2-3,5-6,10H,4,7H2,1H3/b3-2+,8-5+ |
InChI Key |
ARBHCEGTLUXZRX-YNRRLODASA-N |
Isomeric SMILES |
C/C(=C\C=C\CC=O)/CO |
Canonical SMILES |
CC(=CC=CCC=O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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